Cas no 156279-08-2 (Palladium, di-m-chlorobis[2-[1-[(4-methylphenyl)imino-kN]ethyl]ferrocenyl-kC]di-)

Palladium, di-m-chlorobis[2-[1-[(4-methylphenyl)imino-kN]ethyl]ferrocenyl-kC]di- structure
156279-08-2 structure
Product Name:Palladium, di-m-chlorobis[2-[1-[(4-methylphenyl)imino-kN]ethyl]ferrocenyl-kC]di-
CAS No:156279-08-2
MF:C38H38Cl2Fe2N2Pd2
MW:918.157726764679
CID:138504
PubChem ID:102601696
Update Time:2025-04-19

Palladium, di-m-chlorobis[2-[1-[(4-methylphenyl)imino-kN]ethyl]ferrocenyl-kC]di- Chemical and Physical Properties

Names and Identifiers

    • Palladium, di-m-chlorobis[2-[1-[(4-methylphenyl)imino-kN]ethyl]ferrocenyl-kC]di-
    • DI-M-CHLOROBIS[2-[1-[(4-METHYLPHENYL)IMINO]ETHYL]FERROCENYL-C,N]DI-PALLADIUM
    • [C5H5FeC5H3PdClC(CH3)NC6H4CH3-p]2
    • {[PtBu3]PdBr}2
    • PALLADIUM (I) TRI-TERT-BUTYLPHOSPHINE BROMIDE
    • palladium (I) tri-tert-butylphosphine bromide dimer
    • 156279-08-2
    • Palladium,di-m-chlorobis[2-[1-[(4-methylphenyl)imino-kn]ethyl]ferrocenyl-kc]di-
    • CID 102601696
    • Inchi: 1S/2C14H13N.2C5H5.2ClH.2Fe.2Pd/c2*1-11-7-9-14(10-8-11)15-12(2)13-5-3-4-6-13;2*1-2-4-5-3-1;;;;;;/h2*3-5,7-10H,1-2H3;2*1-5H;2*1H;;;;/q2*-1;;;;;;;;+2
    • InChI Key: HSNPPDYVVCVABQ-UHFFFAOYSA-N
    • SMILES: [Pd].[Pd]([ClH+])[ClH+].[Fe].[Fe].N(/C1C=CC(C)=CC=1)=C(/C)\[C]1[CH][CH][CH][C-]1.N(/C1C=CC(C)=CC=1)=C(/C)\[C]1[CH][CH][CH][C-]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1 |^1:16,17,18,19,20,31,32,33,34,35,36,37,38,39,40,41,42,43,44,45|

Computed Properties

  • Exact Mass: 913.90200
  • Monoisotopic Mass: 936.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 4
  • Complexity: 545
  • Covalently-Bonded Unit Count: 8
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.7A^2

Experimental Properties

  • PSA: 24.72000
  • LogP: 10.42340
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